molecular formula C16H14ClN3O B2487613 7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine CAS No. 477856-42-1

7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine

Cat. No. B2487613
CAS RN: 477856-42-1
M. Wt: 299.76
InChI Key: GDRNOVDFEMIOSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves several steps including ring-opening, cyclization, substitution, and condensation reactions. For example, compounds similar to the described one have been synthesized through processes involving ring-opening, cyclization, substitution, dopamine condensation, and Mannich reactions (Wu et al., 2021). These methodologies highlight the complexity and the versatile approaches used in the synthesis of quinazoline derivatives.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is often confirmed using techniques such as X-ray crystallography, NMR spectroscopy, MS, and FT-IR spectroscopy. For instance, the structural properties of similar synthesized compounds have been explored using these methods, confirming the expected molecular frameworks and providing insights into their geometrical parameters and molecular interactions (Wu et al., 2022).

Scientific Research Applications

Antimicrobial, Analgesic, and Anti-inflammatory Applications

A study highlighted the design, synthesis, and preliminary pharmacological screening of novel quinazoline derivatives, including compounds related to 7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine, for antimicrobial, analgesic, and anti-inflammatory activities. The synthesized compounds demonstrated promising results, with specific derivatives showing significant activity against microbes, pain, and inflammation. This suggests that modifications in the quinazoline structure, such as the addition of methyl/methoxy groups, can enhance their therapeutic potential in treating microbial infections, pain, and inflammatory conditions (Dash et al., 2017).

Anticancer Activity

Research into the anticancer properties of quinazoline derivatives has been extensive, indicating their potential in cancer therapy. For instance, derivatives have been synthesized and evaluated for their antitumor activity, with some compounds showing promising results in vitro against cancer cell lines. The development of such compounds involves detailed structural analysis and pharmacological testing to ascertain their efficacy and safety as anticancer agents. The study on the synthesis, characterization, and antitumor activity of 4-(3′-chlorophenylamino)-6-methoxy quinazoline derivatives revealed significant antiproliferative effects on specific cancer cells, highlighting the therapeutic potential of these compounds in oncology (Ouyang Gui-ping, 2012).

CNS Depressant and Anticonvulsant Activities

Quinazoline derivatives have also been explored for their CNS depressant and anticonvulsant activities. A study designed to synthesize and evaluate quinazoline-4-one/thione derivatives for these activities found that specific substitutions at the 3rd position of the quinazoline derivatives are crucial for enhancing CNS depressant and anticonvulsant properties. Compounds with methyl/methoxy groups in the phenyl ring and amine and thiourea substitution showed potent effects, suggesting their potential as new therapeutic agents for CNS disorders (Dash et al., 2016).

properties

IUPAC Name

7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-10-7-12(21-2)4-6-14(10)20-16-13-5-3-11(17)8-15(13)18-9-19-16/h3-9H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRNOVDFEMIOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC2=NC=NC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine

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